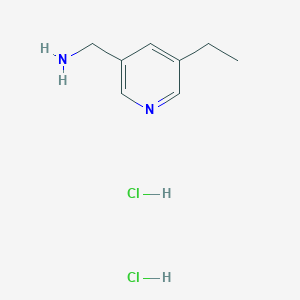
(5-Ethylpyridin-3-yl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Ethylpyridin-3-yl)methanamine dihydrochloride is an organic compound belonging to the class of aralkylamines. These compounds are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group. This compound is often used in various scientific research applications due to its unique chemical properties .
准备方法
The synthesis of (5-Ethylpyridin-3-yl)methanamine dihydrochloride typically involves the reaction of 5-ethylpyridine with formaldehyde and ammonium chloride under specific conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .
化学反应分析
(5-Ethylpyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
科学研究应用
(5-Ethylpyridin-3-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of (5-Ethylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
(5-Ethylpyridin-3-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
N-Methyl (5-pyridin-3-yl)furan-2-ylmethanamine: This compound also belongs to the class of aralkylamines and has similar chemical properties.
(5-Methylpyridin-2-yl)methanamine: Another aralkylamine with a different substitution pattern on the pyridine ring.
Methenamine: A heterocyclic compound with a cage-like structure, used for different applications.
The uniqueness of this compound lies in its specific substitution pattern and its resulting chemical and biological properties.
生物活性
(5-Ethylpyridin-3-yl)methanamine dihydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H10Cl2N
- Molecular Weight : 191.07 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyridine ring contributes to its ability to engage in hydrogen bonding and coordinate with metal ions, which can influence enzyme activity and receptor interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It can act as a ligand for various receptors, potentially altering signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, the compound has shown efficacy against fungal strains, indicating a broad-spectrum antimicrobial potential.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the effectiveness of various pyridine derivatives, including this compound, against common pathogens. Results demonstrated significant inhibition zones, particularly against E. coli and C. albicans, highlighting its potential as an antifungal agent . -
Structure-Activity Relationship (SAR) Analysis :
Research focused on the SAR of related compounds revealed that modifications in the pyridine ring could enhance biological activity. The presence of the ethyl group at position 5 was found to be crucial for maintaining potency against bacterial strains .
属性
分子式 |
C8H14Cl2N2 |
|---|---|
分子量 |
209.11 g/mol |
IUPAC 名称 |
(5-ethylpyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-2-7-3-8(4-9)6-10-5-7;;/h3,5-6H,2,4,9H2,1H3;2*1H |
InChI 键 |
JTPLKULDBOIXBL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CN=C1)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















